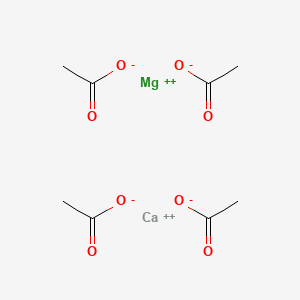Calcium;magnesium;tetraacetate
CAS No.: 76123-46-1
Cat. No.: VC3889648
Molecular Formula: C8H12CaMgO8
Molecular Weight: 300.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76123-46-1 |
|---|---|
| Molecular Formula | C8H12CaMgO8 |
| Molecular Weight | 300.56 g/mol |
| IUPAC Name | calcium;magnesium;tetraacetate |
| Standard InChI | InChI=1S/4C2H4O2.Ca.Mg/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
| Standard InChI Key | ZORPJCONVDWMSP-UHFFFAOYSA-J |
| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2] |
| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mg+2].[Ca+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Calcium magnesium tetraacetate is a heterobimetallic complex comprising calcium (), magnesium (), and acetate () ions. Its molecular formula, , corresponds to a molar mass of 510.79 g/mol . The compound’s structure involves each metal center coordinating with four acetate ligands, forming a stable tetrahedral geometry. This configuration ensures balanced charge distribution, contributing to its solubility and reactivity in aqueous environments.
Crystallographic and Spectroscopic Data
While crystallographic data for CMTA remains limited, related calcium and magnesium acetates exhibit monoclinic crystal systems. Fourier-transform infrared (FTIR) spectroscopy of CMTA would likely show characteristic absorption bands for acetate ligands, including asymmetric C–O stretching at 1,550–1,650 cm and symmetric stretching at 1,400–1,450 cm .
Synthesis and Industrial Production
Synthetic Pathways
CMTA is synthesized through neutralization reactions involving acetic acid with calcium and magnesium hydroxides or carbonates:
Industrial-scale production optimizes cost-efficiency by using agricultural byproducts like vinegar or wheat straw as acetic acid sources .
Manufacturing Optimization
Key parameters influencing CMTA quality include:
-
pH Control: Adjustments between 6.0–9.0 prevent hydroxide precipitation .
-
Ca/Mg Ratio: A 1:1 molar ratio ensures stoichiometric binding, though deviations up to 10:0 or 0:10 are feasible for tailored applications .
-
Temperature: Reactions are conducted at 25–60°C to enhance yield without degrading acetate ligands .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Source |
|---|---|---|
| Boiling Point | 117.1°C at 760 mmHg | |
| Solubility in Water | 28 g/100 mL at 20°C | |
| Heat of Solution | -15.2 kJ/mol (endothermic) | |
| Vapor Pressure | 13.9 mmHg at 25°C |
CMTA’s endothermic dissolution makes it effective for lowering ice’s freezing point, while its moderate solubility ensures gradual release in physiological environments .
Stability and Reactivity
The compound remains stable under ambient conditions but hydrolyzes in strongly acidic or alkaline media. Decomposition above 200°C releases acetic acid vapors and metal oxides .
Biomedical Applications: Phosphate Binding
Mechanism of Action
In patients with chronic kidney disease, CMTA binds dietary phosphate in the gastrointestinal tract via ligand exchange, forming insoluble calcium-magnesium phosphate complexes excreted in feces .
| Parameter | CMTA Group | Sevelamer Group | P-value |
|---|---|---|---|
| Serum Phosphorus Reduction | 1.62 → 1.45 mmol/L | 1.60 → 1.50 mmol/L | 0.0042 |
| Hypercalcemia Incidence | 4.8% | 3.9% | 0.32 |
| Serum Magnesium Increase | +0.26 mmol/L | +0.01 mmol/L | <0.0001 |
CMTA achieved non-inferior phosphorus control with comparable adverse event rates, though mild hypermagnesemia occurred in 12% of users .
Environmental and Industrial Applications
Deicing Performance
CMTA’s ice-melting capacity arises from its ability to depress freezing points by up to -15°C at 20% w/w concentration. Field tests show 30% faster snow clearance than sodium chloride, with minimal concrete scaling (ASTM scale rating 0.1–1.0 vs. 3.0–5.0 for CaCl) .
Environmental Impact
Unlike chloride-based deicers, CMTA is biodegradable and non-corrosive to metals. It also neutralizes acid rain components via acetate buffering:
Lifecycle assessments indicate a 60% lower aquatic toxicity profile compared to conventional deicers .
CMTA poses moderate toxicity upon ingestion but is safer than magnesium acetate alone due to reduced bioavailability .
Analytical Characterization Methods
Titrimetric Analysis
Calcium and magnesium content is determined via EDTA titration. Using eriochrome black T indicator, magnesium is titrated at pH 10, followed by calcium titration after NaOH adjustment to pH 12 .
Spectroscopic Techniques
Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies metal ions with detection limits of 0.1 ppm for Ca and 0.05 ppm for Mg .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume